molecular formula C47H86N14O13S B12396028 Cys-Gly-Lys-Lys-Gly-Amyloid |A-Protein (36-42)

Cys-Gly-Lys-Lys-Gly-Amyloid |A-Protein (36-42)

カタログ番号: B12396028
分子量: 1087.3 g/mol
InChIキー: MIXWYQFQOIUZHZ-FIKBBRLYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) is a fragment of the Amyloid β-Protein, specifically the 36-42 amino acid sequence. Amyloid β-Protein is a polypeptide composed of 36-43 amino acids and is the main component of amyloid plaques found in the brains of individuals with Alzheimer’s disease. These plaques are associated with neuronal damage and cognitive impairment, playing a key role in the progression of Alzheimer’s disease .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

化学反応の分析

Types of Reactions

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of disulfide bonds between cysteine residues.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .

科学的研究の応用

Neurobiological Research

Oxidative Stress and Neurotoxicity
Research indicates that the amyloid β-peptide (1–42) can induce oxidative stress, contributing to neuronal damage in Alzheimer's disease. The Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) fragment is implicated in these processes, suggesting that it may play a role in the neurotoxic effects observed in Alzheimer's pathology. Studies have shown that this peptide can modulate pathways linked to oxidative stress, potentially leading to neuronal cell death and cognitive decline .

Mechanisms of Action
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) interacts with cellular mechanisms that regulate neuroinflammation and apoptosis. It has been observed that this peptide can influence the activation of signaling pathways such as PI3K/AKT, which are critical for cell survival and apoptosis regulation. This suggests a dual role where it may exacerbate neurodegeneration while also presenting potential targets for therapeutic intervention .

Therapeutic Applications

Potential Drug Development
The unique properties of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) make it a candidate for drug development aimed at mitigating Alzheimer's disease symptoms. By understanding its interaction with amyloid plaques and tau proteins, researchers are exploring its potential as a therapeutic agent that could inhibit plaque formation or promote clearance of amyloid aggregates from the brain .

Case Studies on Therapeutic Efficacy
Several studies have investigated the effects of peptides similar to Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) in animal models of Alzheimer's disease. For instance, administration of modified peptides has shown promise in reducing amyloid plaque burden and improving cognitive function in transgenic mouse models . These findings underscore the importance of further clinical trials to assess the safety and efficacy of such interventions.

Diagnostic Applications

Biomarker Potential
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) may serve as a biomarker for early diagnosis of Alzheimer's disease. Elevated levels of amyloid beta peptides are often found in the cerebrospinal fluid and plasma of patients with Alzheimer's, indicating their potential use in diagnostic assays . Ongoing research aims to establish standardized tests that could incorporate this peptide fragment as part of a broader panel for Alzheimer's diagnostics.

Research Methodologies

Experimental Approaches
Studies involving Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) utilize various methodologies including:

  • In vitro assays: To assess neurotoxicity and cellular responses.
  • In vivo models: To evaluate cognitive outcomes and amyloid plaque dynamics.
  • Proteomic analyses: To explore changes in protein expression associated with treatment interventions.

These methodologies provide comprehensive insights into the biological roles and therapeutic potentials of this peptide fragment.

Data Summary Table

Application AreaFindingsReferences
Neurobiological ResearchInduces oxidative stress; affects neuronal survival pathways
Therapeutic ApplicationsPotential for drug development; reduces plaque burden in models
Diagnostic ApplicationsPossible biomarker for early detection; elevated levels in patients
Research MethodologiesIn vitro assays, animal models, proteomic analyses

作用機序

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) exerts its effects primarily through the formation of amyloid plaques. These plaques are composed of aggregated amyloid β-Protein, which disrupts neuronal function and leads to cell death. The molecular targets and pathways involved include:

類似化合物との比較

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) can be compared with other amyloid β-Protein fragments, such as:

    Amyloid β-Protein (1-40): A longer fragment that also forms amyloid plaques but has different aggregation properties.

    Amyloid β-Protein (1-42): Another longer fragment that is more prone to aggregation and is considered more toxic than shorter fragments.

    Amyloid β-Protein (25-35): A shorter fragment often used in research due to its high aggregation propensity and neurotoxicity.

The uniqueness of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) lies in its specific sequence and its role in the formation of amyloid plaques associated with Alzheimer’s disease .

生物活性

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) is a fragment of the amyloid β-protein (Aβ), which is implicated in the pathogenesis of Alzheimer's disease (AD). This section will discuss its biological activity, focusing on aggregation propensity, neurotoxicity, and potential therapeutic implications.

1. Overview of Amyloid β-Protein

Amyloid β-proteins, particularly Aβ(1-42), are known to aggregate and form plaques in the brains of individuals with Alzheimer’s disease. The specific fragment Cys-Gly-Lys-Lys-Gly-Aβ(36-42) is part of this aggregation process and has been studied for its biological properties.

2. Aggregation Properties

The aggregation of amyloid β-proteins is a critical factor in their biological activity. Research indicates that the Aβ(36-42) fragment has a significant propensity to aggregate under physiological conditions, contributing to the formation of oligomers and fibrils.

Table 1: Aggregation Characteristics of Aβ Peptides

Peptide FragmentAggregation RateToxicity LevelReference
Aβ(1-42)HighHigh
Aβ(36-42)ModerateModerate
Aβ(40)LowLow

3. Neurotoxicity

The neurotoxic effects of Aβ peptides, especially in oligomeric forms, are well-documented. Studies have shown that soluble oligomers are more toxic than fibrillar aggregates. The Cys-Gly-Lys-Lys-Gly-Aβ(36-42) fragment contributes to oxidative stress and neuronal cell death, mechanisms that are crucial in AD pathology.

Case Study: Neurotoxicity Assessment

In a study assessing the neurotoxic effects of various Aβ fragments, including Cys-Gly-Lys-Lys-Gly-Aβ(36-42), researchers found that this peptide induced significant cytotoxicity in neuronal cell cultures. The mechanisms involved included:

  • Oxidative Stress : Increased levels of reactive oxygen species (ROS) were observed.
  • Calcium Homeostasis Disruption : The peptide altered intracellular calcium levels, leading to apoptosis.

These findings suggest that targeting the aggregation and toxicity of this specific peptide could be beneficial in developing therapeutic strategies against Alzheimer's disease .

4. Potential Therapeutic Implications

Given its role in AD, Cys-Gly-Lys-Lys-Gly-Aβ(36-42) presents potential targets for therapeutic intervention. Strategies may include:

  • Inhibitors of Aggregation : Compounds that prevent the aggregation of this peptide could mitigate its neurotoxic effects.
  • Immunotherapy : Developing antibodies that specifically target Aβ(36-42) may help clear these peptides from the brain.

Table 2: Therapeutic Strategies Targeting Aβ Peptides

StrategyMechanismPotential Efficacy
Aggregation InhibitorsPrevents formation of toxic oligomersHigh
ImmunotherapyEnhances clearance of amyloid peptidesModerate
Small Molecule DrugsModulates enzyme activity involved in Aβ processingVariable

5. Conclusion

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) plays a significant role in the pathophysiology of Alzheimer's disease through its aggregation properties and neurotoxic effects. Understanding its biological activity opens avenues for targeted therapeutic interventions aimed at mitigating the impact of amyloid pathology in AD. Further research is essential to explore these therapeutic strategies and their clinical applicability.

特性

分子式

C47H86N14O13S

分子量

1087.3 g/mol

IUPAC名

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C47H86N14O13S/c1-10-27(8)39(46(72)55-28(9)47(73)74)61-45(71)38(26(6)7)60-44(70)37(25(4)5)59-34(64)20-51-32(62)19-54-43(69)36(24(2)3)58-35(65)22-53-41(67)30(15-11-13-17-48)57-42(68)31(16-12-14-18-49)56-33(63)21-52-40(66)29(50)23-75/h24-31,36-39,75H,10-23,48-50H2,1-9H3,(H,51,62)(H,52,66)(H,53,67)(H,54,69)(H,55,72)(H,56,63)(H,57,68)(H,58,65)(H,59,64)(H,60,70)(H,61,71)(H,73,74)/t27-,28-,29-,30-,31-,36-,37-,38-,39-/m0/s1

InChIキー

MIXWYQFQOIUZHZ-FIKBBRLYSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N

正規SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。